![molecular formula C16H17N5O2 B2733447 1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-67-9](/img/structure/B2733447.png)
1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure made up of at least two different elements, one of which must be carbon . In this case, the heterocyclic ring contains carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrido[2,3-d]pyrimidine core with various substitutions . The “1,3,6-trimethyl” indicates that there are three methyl groups attached to the 1st, 3rd, and 6th positions of the core structure . The “5-((pyridin-3-ylmethyl)amino)” suggests an amino group linked to a pyridin-3-ylmethyl group at the 5th position . The “2,4(1H,3H)-dione” indicates the presence of two carbonyl groups at the 2nd and 4th positions .Applications De Recherche Scientifique
Antimicrobial Activity
Research has explored the synthesis of pyrido[2,3-d]pyrimidine derivatives, revealing their potential in pharmacological activities, including antimicrobial effects. For instance, derivatives synthesized from pyrido[1,2-a]pyrimidine ring structures have shown variable antibacterial activities, ranging from good to moderately active, against several bacterial strains and fungi, with certain compounds exhibiting high potency against Pseudomonas auroginosa and other bacterial strains (Alwan, Al Kaabi, & Hashim, 2014).
Urease Inhibition
Another study focused on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, investigating their in vitro urease inhibition activity. This research highlighted the potential of certain compounds to exhibit moderate to significant urease inhibition activity, pointing towards their utility in managing conditions related to urease activity (Rauf et al., 2010).
Synthesis and Characterization
The chemical synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives have been extensively studied, with methodologies developed for efficient synthesis pathways. Such research contributes to the broader understanding of the chemical properties and potential applications of these compounds in various scientific fields, including the development of new pharmaceuticals and materials (Noguchi et al., 1988).
Green Chemistry Applications
The synthesis of dihydrofuropyrido[2,3-d]pyrimidines showcases the application of green chemistry principles, utilizing pyrido[2,3-d]pyrimidine derivatives in reactions that minimize the use of harmful solvents and promote environmental sustainability. This approach emphasizes the role of these compounds in advancing sustainable chemical practices (Ahadi et al., 2014).
Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties, with some compounds showing promising results against human breast, liver, and colon carcinoma cell lines. These findings suggest the potential of these compounds in the development of novel anticancer drugs (Metwally & Deeb, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3,6-trimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-7-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-5-4-6-17-8-11/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNMVGCMDCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

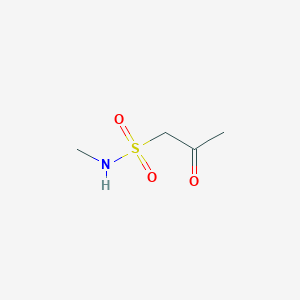
![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)
![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)
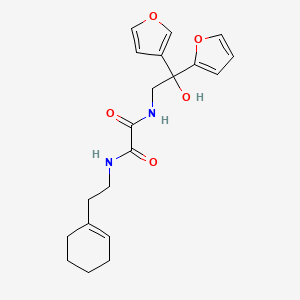


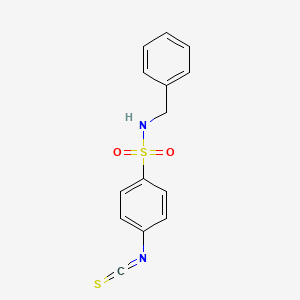
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)
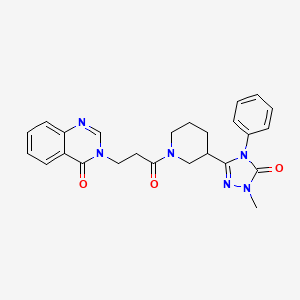
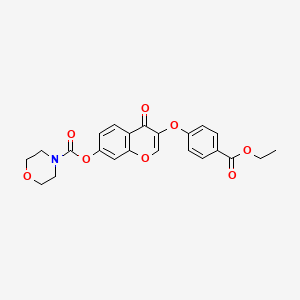
![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)
![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)
![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)